molecular formula C5H4BrNO3 B13040887 2-(2-Bromooxazol-5-yl)aceticacid

2-(2-Bromooxazol-5-yl)aceticacid

Cat. No.: B13040887
M. Wt: 205.99 g/mol
InChI Key: OGMUKEMIZMKZNE-UHFFFAOYSA-N
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Description

2-(2-Bromooxazol-5-yl)acetic acid is a compound that belongs to the oxazole family, which is a class of heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromooxazol-5-yl)acetic acid typically involves the bromination of oxazole derivatives. One common method includes the reaction of oxazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 2-(2-Bromooxazol-5-yl)acetic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromooxazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while substitution reactions can produce various substituted oxazole derivatives .

Scientific Research Applications

2-(2-Bromooxazol-5-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromooxazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorooxazol-5-yl)acetic acid
  • 2-(2-Fluorooxazol-5-yl)acetic acid
  • 2-(2-Iodooxazol-5-yl)acetic acid

Uniqueness

2-(2-Bromooxazol-5-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C5H4BrNO3

Molecular Weight

205.99 g/mol

IUPAC Name

2-(2-bromo-1,3-oxazol-5-yl)acetic acid

InChI

InChI=1S/C5H4BrNO3/c6-5-7-2-3(10-5)1-4(8)9/h2H,1H2,(H,8,9)

InChI Key

OGMUKEMIZMKZNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)Br)CC(=O)O

Origin of Product

United States

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